4-Oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile
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Overview
Description
4-Oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile is a heterocyclic compound that belongs to the triazolo-triazine family This compound is characterized by its unique fused ring structure, which includes both triazole and triazine rings
Mechanism of Action
Target of Action
The primary target of 4-Oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile is the c-Met kinase . This kinase plays a crucial role in cellular growth, survival, and migration, making it a significant target for cancer therapeutics .
Mode of Action
The compound interacts with c-Met kinase, inhibiting its activity . This inhibition disrupts the signaling pathways that the kinase is involved in, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of c-Met kinase affects various biochemical pathways. These pathways are primarily involved in cell growth and survival. By inhibiting c-Met kinase, the compound can disrupt these pathways, potentially leading to the death of cancer cells .
Result of Action
The result of the compound’s action is the inhibition of c-Met kinase, leading to disrupted cell growth and survival pathways . This disruption can lead to the death of cancer cells, exhibiting the compound’s potential as a cancer therapeutic .
Biochemical Analysis
Biochemical Properties
Related compounds have shown to interact with various enzymes and proteins
Cellular Effects
It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with cyanogen bromide, followed by cyclization to form the triazolo-triazine ring system. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the triazine ring, leading to the formation of different functional groups.
Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce various substituents into the triazole or triazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-Oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
7-Nitro-4-oxo-4,8-dihydro-[1,2,4]triazolo[5,1-d][1,2,3,5]tetrazine 2-oxide: This compound shares a similar fused ring structure and has been studied for its energetic properties.
Triazolo[4,3-a]pyrazine derivatives: These compounds also contain triazole rings and have shown potential as kinase inhibitors and antimicrobial agents.
Uniqueness
4-Oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile is unique due to its specific ring structure and the presence of a carbonitrile group.
Properties
IUPAC Name |
4-oxo-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2N6O/c6-1-3-4(12)11-5(10-9-3)7-2-8-11/h2H,(H,7,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKQGRFFRKERGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NN=C(C(=O)N2N1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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